(+-)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-methoxyethyl)pentylamino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-methoxyethyl)pentylamino)-5-oxopentanoic acid is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-methoxyethyl)pentylamino)-5-oxopentanoic acid typically involves multiple steps. One common method starts with the preparation of 3,4-dichlorobenzoyl chloride from 3,4-dichlorobenzoic acid using thionyl chloride. This intermediate is then reacted with an appropriate amine, such as 2-methoxyethylamine, under controlled conditions to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-methoxyethyl)pentylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to form alcohols.
Substitution: The dichlorobenzoyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
(±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-methoxyethyl)pentylamino)-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-methoxyethyl)pentylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The dichlorobenzoyl group can bind to active sites of enzymes, inhibiting their activity. The methoxyethyl and pentylamino groups can enhance the compound’s binding affinity and specificity. The overall effect is the modulation of biochemical pathways, leading to desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzamide: Shares the dichlorobenzoyl group but lacks the methoxyethyl and pentylamino groups.
2-Methoxyethylamine: Contains the methoxyethyl group but lacks the dichlorobenzoyl and pentylamino groups.
Pentanoic acid: Contains the pentanoic acid moiety but lacks the dichlorobenzoyl and methoxyethyl groups.
Uniqueness
(±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-methoxyethyl)pentylamino)-5-oxopentanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
111106-14-0 |
---|---|
Molecular Formula |
C20H28Cl2N2O5 |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
4-[(3,4-dichlorobenzoyl)amino]-5-[2-methoxyethyl(pentyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H28Cl2N2O5/c1-3-4-5-10-24(11-12-29-2)20(28)17(8-9-18(25)26)23-19(27)14-6-7-15(21)16(22)13-14/h6-7,13,17H,3-5,8-12H2,1-2H3,(H,23,27)(H,25,26) |
InChI Key |
RDCMXYJJCMJNAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.